

Application Notes and Protocols: 5-Nitro-2-propoxyaniline in Materials Science

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Compound of Interest

Compound Name: 5-Nitro-2-propoxyaniline

Cat. No.: B1220663

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Introduction

5-Nitro-2-propoxyaniline, historically known as P-4000, is an organic compound once utilized as a potent artificial sweetener.[1] Its use in food products has since been banned due to potential toxicity.[1] Chemically, it is an orange solid that is only slightly soluble in water but demonstrates stability in boiling water and dilute acids.[1] The molecular structure of **5-Nitro-2-propoxyaniline**, featuring a primary aromatic amine and an electron-withdrawing nitro group, suggests its potential as a versatile precursor in various organic syntheses, particularly in the realm of materials science. This document outlines potential applications, supported by detailed, albeit adapted, experimental protocols, and relevant chemical data.

Physicochemical and Spectroscopic Data

A summary of the known quantitative data for **5-Nitro-2-propoxyaniline** is presented below. This information is crucial for its identification, purification, and use in synthetic procedures.

Table 1: Physicochemical Properties of **5-Nitro-2-propoxyaniline**

Property	Value	Reference
Molecular Formula	C ₉ H ₁₂ N ₂ O ₃	[2]
Molecular Weight	196.20 g/mol	[2]
Appearance	Orange crystals	[2]
Melting Point	47.5-48.5 °C	[2]
Solubility in Water (20 °C)	136 mg/L	[2]
Density	1.221 g/cm ³	[3]
Refractive Index	1.573	[3]

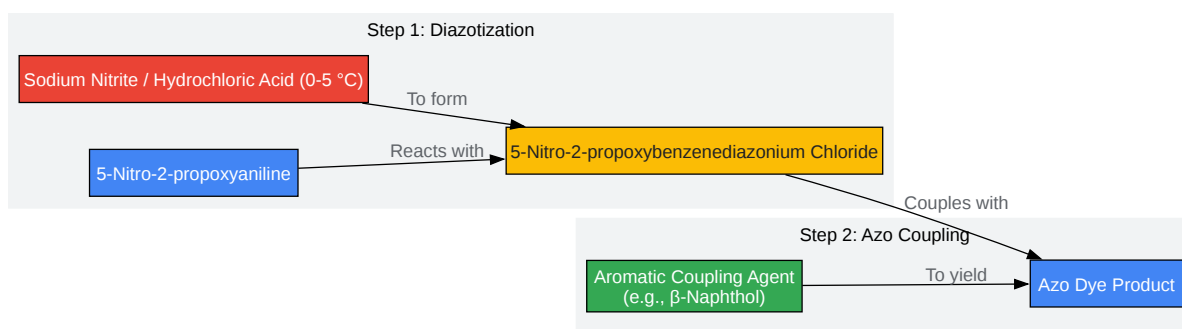
Table 2: Spectroscopic Data for **5-Nitro-2-propoxyaniline**

Spectroscopic Technique	Key Data Points	Reference
Mass Spectrometry (GC-MS)	m/z peaks: 196, 154, 135, 108	[4]
Infrared (IR) Spectroscopy	Data available on PubChem	[4]
UV-Vis Spectroscopy	No experimental data found	
¹ H and ¹³ C NMR Spectroscopy	No experimental data found	

Potential Application in Azo Dye Synthesis

The chemical structure of **5-Nitro-2-propoxyaniline**, being a primary aromatic amine, makes it a suitable candidate for diazotization followed by coupling with various aromatic compounds to synthesize azo dyes. Azo dyes represent a large and important class of colored compounds with wide applications in textiles, printing, and high-tech areas like optical data storage. The presence of the nitro and propoxy groups on the aniline ring can be expected to influence the color and properties of the resulting dyes.

Logical Workflow for Azo Dye Synthesis



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Caption: General workflow for the synthesis of an azo dye from **5-Nitro-2-propoxyaniline**.

Experimental Protocol: Synthesis of a Monoazo Dye (Adapted)

This protocol is adapted from the synthesis of similar azo dyes and provides a methodology for the preparation of an illustrative dye using **5-Nitro-2-propoxyaniline** and β-naphthol.

Materials:

- **5-Nitro-2-propoxyaniline**
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO₂)
- β-Naphthol
- Sodium Hydroxide (NaOH)

- Distilled Water
- Ice
- Ethanol (for recrystallization)

Procedure:

- Diazotization of **5-Nitro-2-propoxyaniline**:
 - In a 250 mL beaker, dissolve 1.96 g (0.01 mol) of **5-Nitro-2-propoxyaniline** in 20 mL of 3 M HCl.
 - Cool the solution to 0-5 °C in an ice bath with constant stirring.
 - Slowly add a pre-cooled solution of 0.7 g (0.01 mol) of sodium nitrite in 10 mL of distilled water. Maintain the temperature below 5 °C throughout the addition.
 - Stir the resulting diazonium salt solution for 15-20 minutes at 0-5 °C.
- Preparation of the Coupling Solution:
 - In a separate 400 mL beaker, dissolve 1.44 g (0.01 mol) of β -naphthol in 50 mL of 1 M NaOH solution.
 - Cool this solution to 5 °C in an ice bath.
- Azo Coupling:
 - Slowly add the cold diazonium salt solution to the cold β -naphthol solution with vigorous stirring.
 - A colored precipitate should form immediately.
 - Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.
- Isolation and Purification:
 - Collect the precipitated azo dye by vacuum filtration.

- Wash the solid with cold distilled water until the filtrate is neutral.
- Dry the crude product in an oven at 60-70 °C.
- Recrystallize the dye from a suitable solvent, such as ethanol, to obtain a purified product.

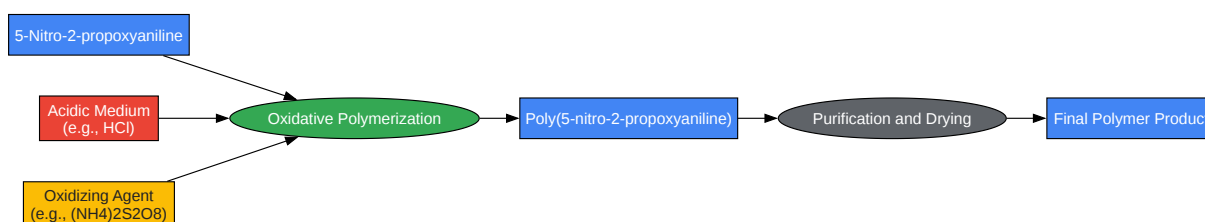
Characterization:

The synthesized azo dye should be characterized by techniques such as melting point determination, UV-Vis spectroscopy (to determine the absorption maximum), and FTIR spectroscopy (to confirm the presence of the azo linkage and other functional groups).

Potential Application in Polymer Science

Substituted anilines can be polymerized to form conductive polymers with a range of properties depending on the nature of the substituent. The presence of the nitro and propoxy groups on the aniline ring of **5-Nitro-2-propoxyaniline** could lead to polymers with unique electronic and physical properties. For instance, the electron-withdrawing nitro group is known to decrease the electron density of the aniline ring, which can affect the polymerization process and the conductivity of the resulting polymer.

Experimental Workflow for Polyaniline Synthesis



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Caption: General workflow for the oxidative polymerization of a substituted aniline.

General Protocol for Chemical Oxidative Polymerization (Adapted)

The following is a general protocol for the chemical oxidative polymerization of anilines, which could be adapted for **5-Nitro-2-propoxyaniline**. Specific reaction conditions would need to be optimized.

Materials:

- **5-Nitro-2-propoxyaniline**
- Hydrochloric Acid (HCl)
- Ammonium Persulfate ((NH₄)₂S₂O₈)
- Methanol
- Ammonia solution
- Distilled Water

Procedure:

- Monomer Solution Preparation:
 - Dissolve a specific molar concentration of **5-Nitro-2-propoxyaniline** in 1 M HCl. The solubility may be limited and require optimization.
 - Cool the solution to 0-5 °C in an ice bath.
- Oxidant Solution Preparation:
 - Dissolve a stoichiometric amount of ammonium persulfate in 1 M HCl and cool it to 0-5 °C.
- Polymerization:
 - Slowly add the oxidant solution to the monomer solution with vigorous stirring.

- The reaction mixture is expected to change color, indicating the onset of polymerization.
- Continue stirring at 0-5 °C for a designated period (e.g., 2-4 hours) and then at room temperature for an extended period (e.g., 24 hours) to ensure complete polymerization.
- Isolation and Purification:
 - Collect the polymer precipitate by filtration.
 - Wash the polymer with 1 M HCl and then with methanol to remove any unreacted monomer and oligomers.
 - To obtain the emeraldine base form, the polymer can be treated with a dilute ammonia solution.
 - Finally, wash the polymer with distilled water until the filtrate is neutral and dry it under vacuum.

Characterization:

The resulting polymer should be characterized by techniques such as FTIR and UV-Vis spectroscopy to confirm its structure. The conductivity of the polymer can be measured using a four-probe method. Thermal stability can be assessed using thermogravimetric analysis (TGA).

Safety Precautions

5-Nitro-2-propoxyaniline is a potentially toxic compound and should be handled with appropriate safety precautions.^[1] All experimental work should be conducted in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

While the direct application of **5-Nitro-2-propoxyaniline** in materials science is not extensively documented, its chemical structure strongly suggests its utility as a precursor for azo dyes and potentially for substituted polyanilines. The provided protocols, adapted from related compounds, offer a starting point for researchers to explore these applications. Further

investigation is required to fully characterize the properties of materials derived from **5-Nitro-2-propoxyaniline** and to optimize the synthetic procedures.

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